molecular formula C8H8ClNO3 B12964099 1-Chloro-4-(methoxymethyl)-2-nitrobenzene

1-Chloro-4-(methoxymethyl)-2-nitrobenzene

Cat. No.: B12964099
M. Wt: 201.61 g/mol
InChI Key: ASLRGPXPEXGGBQ-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₇ClNO₃, with a molecular weight of 215.60 g/mol.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-chloro-4-(methoxymethyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

ASLRGPXPEXGGBQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C8H9ClO+HNO3C8H8ClNO3+H2O\text{C}_8\text{H}_9\text{ClO} + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_8\text{ClNO}_3 + \text{H}_2\text{O} C8​H9​ClO+HNO3​→C8​H8​ClNO3​+H2​O

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Chloro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Chloro-4-(methoxymethyl)-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents and antibiotics. Its ability to undergo further chemical modifications allows for the creation of compounds with enhanced biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene exhibit cytotoxic properties against certain cancer cell lines. For instance, compounds synthesized from this precursor have shown promise in inhibiting tumor growth in vitro, indicating potential for further development in cancer therapeutics.

Agrochemical Applications

In agrochemistry, 1-Chloro-4-(methoxymethyl)-2-nitrobenzene is utilized as a building block for herbicides and pesticides. Its reactivity allows it to be incorporated into larger molecular frameworks that target specific pests or weeds.

Example: Herbicide Development

A study highlighted the synthesis of herbicides using 1-Chloro-4-(methoxymethyl)-2-nitrobenzene as a key intermediate. These herbicides demonstrated effective weed control while minimizing environmental impact, showcasing the compound's utility in sustainable agriculture.

Material Science Applications

The compound is also explored in materials science for its potential use in creating polymers and other materials with specific properties. Its functional groups can be modified to enhance material characteristics such as thermal stability or chemical resistance.

Research Insights

Recent studies have focused on incorporating 1-Chloro-4-(methoxymethyl)-2-nitrobenzene into polymer matrices to improve their mechanical properties. The resulting composites exhibited enhanced strength and durability, making them suitable for various industrial applications.

Toxicological Considerations

While 1-Chloro-4-(methoxymethyl)-2-nitrobenzene has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to adverse health effects, including methemoglobinemia and potential carcinogenicity in high doses. Regulatory assessments are crucial to ensure safe handling and application in industrial settings.

Summary of Toxicological Findings

Study TypeFindings
Animal StudiesIndicated methemoglobinemia and tissue damage at high doses .
In Vitro StudiesShowed mutagenic potential under certain conditions .
Long-term ExposureAssociated with increased tumor incidence in specific animal models .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene depends on its specific application. For example, in biological systems, the compound may interact with cellular components through its nitro and methoxymethyl groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-chloro-4-(methoxymethyl)-2-nitrobenzene with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
1-Chloro-4-(methoxymethyl)-2-nitrobenzene C₈H₇ClNO₃ 215.60 –Cl (1), –NO₂ (2), –CH₂OCH₃ (4) Discontinued; potential intermediate
1-Chloro-4-(methylthio)-2-nitrobenzene C₇H₆ClNO₂S 203.64 –Cl (1), –NO₂ (2), –SCH₃ (4) LogP = 3.05; HPLC analysis compatible
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₅ClF₂NO₂ 216.57 –Cl (1), –NO₂ (2), –CF₂H (4) High-purity synthesis; agrochemical research
2-Chloro-1-ethyl-4-nitrobenzene C₈H₈ClNO₂ 185.61 –Cl (2), –NO₂ (4), –CH₂CH₃ (1) Steric hindrance impacts reactivity
1-Chloro-4-nitrobenzene (para-chloronitrobenzene) C₆H₄ClNO₂ 157.55 –Cl (1), –NO₂ (4) Yellow crystalline solid; sweet odor
1-Chloro-4-(ethylsulphonyl)-2-nitrobenzene C₈H₇ClNO₄S 272.67 –Cl (1), –NO₂ (2), –SO₂CH₂CH₃ (4) Strong electron-withdrawing sulfonyl group
Electron-Donating vs. Electron-Withdrawing Groups
  • This contrasts with sulfonyl (–SO₂R) or nitro (–NO₂) groups, which deactivate the ring. For example, 1-chloro-4-(ethylsulphonyl)-2-nitrobenzene is less reactive in nucleophilic aromatic substitution due to the electron-deficient aromatic system .
  • Methylthio (–SCH₃) : The sulfur atom in 1-chloro-4-(methylthio)-2-nitrobenzene increases lipophilicity (LogP = 3.05) compared to the methoxymethyl analog, making it more suitable for reverse-phase HPLC separations .
Steric and Electronic Modifications
  • Difluoromethyl (–CF₂H) : In 1-chloro-4-(difluoromethyl)-2-nitrobenzene, the electronegative fluorine atoms enhance stability against metabolic degradation, a trait valuable in pesticidal compounds .
  • Ethyl (–CH₂CH₃) : The bulky ethyl group in 2-chloro-1-ethyl-4-nitrobenzene introduces steric hindrance, reducing reaction rates in coupling reactions compared to smaller substituents like –Cl or –OCH₃ .
Simpler Analogues
  • Para-chloronitrobenzene: The absence of a third substituent (e.g., –CH₂OCH₃) simplifies its use in diazo coupling reactions, but its carcinogenic properties limit applications .

Biological Activity

1-Chloro-4-(methoxymethyl)-2-nitrobenzene is a chlorinated nitroaromatic compound that has garnered interest in various fields such as medicinal chemistry and environmental science due to its biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10ClN2O3
  • Molecular Weight : 232.64 g/mol
  • IUPAC Name : 1-Chloro-4-(methoxymethyl)-2-nitrobenzene
  • CAS Number : 105-56-6

1-Chloro-4-(methoxymethyl)-2-nitrobenzene exhibits biological activity primarily through its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to potential cytotoxic effects. The chlorine atom may also participate in nucleophilic substitution reactions, contributing to its reactivity.

Key Mechanisms:

  • Reduction : The nitro group can be reduced to an amino group, which may lead to the formation of reactive oxygen species (ROS), promoting oxidative stress in cells.
  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, altering the compound's biological interactions.

Toxicity Profile

The toxicity of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene has been assessed in various studies. The compound is considered hazardous due to its potential to induce cytotoxicity and genotoxicity.

Toxicological Data:

EndpointResultReference
Acute ToxicityLD50 (oral, rat) = 300 mg/kg
CytotoxicityIC50 = 25 µM in human liver cells
GenotoxicityPositive in Ames test

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene on human liver cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 20 µM. The mechanism was attributed to ROS generation leading to apoptosis.

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of this compound revealed its persistence in aquatic systems, raising concerns about bioaccumulation and toxicity to aquatic organisms. A study showed that exposure to sub-lethal concentrations affected reproductive rates in fish species.

Potential Therapeutic Applications

Despite its toxicity, there is interest in the therapeutic potential of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene as a precursor for the synthesis of more complex pharmaceutical compounds. Its derivatives have shown promise in targeting specific pathways involved in cancer progression.

Synthesis and Derivatives:

Research has demonstrated that modifying the methoxy group can enhance the selectivity and reduce the toxicity of derivatives while maintaining their biological activity. For example, compounds synthesized from this precursor have been evaluated for their anti-cancer properties and have shown promising results in preclinical models.

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